Orotidylic acid

Overview

Description

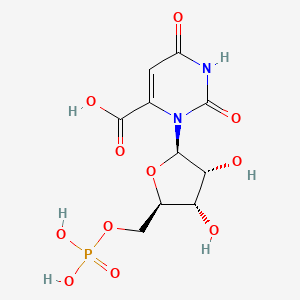

Orotidylic acid, also known as orotidine 5’-monophosphate, is a pyrimidine nucleotide. It is the last intermediate in the biosynthesis of uridine monophosphate, a crucial component in the synthesis of RNA. This compound is formed from orotate and phosphoribosyl pyrophosphate by the enzyme orotate phosphoribosyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Orotidylic acid is synthesized from orotate and phosphoribosyl pyrophosphate. The enzyme orotate phosphoribosyltransferase catalyzes the reaction, transferring the ribose-phosphate group from phosphoribosyl pyrophosphate to orotate, forming this compound .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme orotate phosphoribosyltransferase, facilitating the efficient conversion of orotate to this compound .

Chemical Reactions Analysis

Types of Reactions

Orotidylic acid undergoes several types of chemical reactions, including:

Decarboxylation: Catalyzed by the enzyme orotidine 5’-phosphate decarboxylase, converting this compound to uridine monophosphate.

Phosphorylation: Involves the addition of phosphate groups, often mediated by kinases.

Common Reagents and Conditions

Decarboxylation: Requires the enzyme orotidine 5’-phosphate decarboxylase.

Phosphorylation: Typically involves adenosine triphosphate (ATP) as a phosphate donor and specific kinases.

Major Products

Uridine Monophosphate: Formed from the decarboxylation of this compound.

Scientific Research Applications

Role in Pyrimidine Metabolism

Orotidylic acid is a key metabolite in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The enzymatic conversion of orotic acid to this compound is facilitated by orotate phosphoribosyltransferase, followed by decarboxylation to uridine monophosphate (UMP) via orotidylic decarboxylase. Disruptions in this pathway can lead to metabolic disorders such as hereditary orotic aciduria, characterized by elevated levels of orotic acid and its derivatives in urine .

Case Study: Hereditary Orotic Aciduria

Hereditary orotic aciduria is caused by defects in the UMPS gene, which encodes the enzymes responsible for converting orotic acid to UMP. Newborn screening programs now include tests for urinary orotic acid levels to identify affected infants early. Studies have shown that timely intervention can significantly improve outcomes for these patients .

Diagnostic Applications

The measurement of urinary orotic acid serves as a diagnostic tool for various metabolic disorders. Elevated levels of orotic acid can indicate deficiencies in pyrimidine metabolism, which may be linked to conditions such as liver disease or certain inherited disorders .

Analytical Techniques

Recent advancements in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enhanced the accuracy and reliability of urinary orotic acid measurements. These methods allow for the simultaneous quantification of orotic acid and creatinine, providing a more comprehensive metabolic profile .

Therapeutic Applications

This compound has potential therapeutic implications, particularly in oncology. The compound's role as a precursor in nucleotide synthesis makes it a target for cancer therapies that aim to disrupt cellular proliferation through nucleotide depletion .

Inhibition Studies

Research has demonstrated that pyrimidine analogs like 6-azauridine inhibit OMP decarboxylase activity, effectively blocking the conversion of OMP to UMP. This inhibition can hinder tumor growth by limiting the availability of nucleotides necessary for DNA replication .

Genetic Research and Biotechnology

This compound's involvement in genetic pathways makes it significant for biotechnological applications. Its derivatives are utilized in various genetic engineering processes and synthetic biology applications aimed at producing modified organisms with enhanced metabolic capabilities.

Fungal Applications

Research indicates that this compound may play a role in fungal metabolism, particularly concerning pathogenic fungi and their interactions with human hosts. Understanding these pathways can aid in developing antifungal treatments and strategies to combat fungal infections .

Data Summary

Mechanism of Action

Orotidylic acid exerts its effects primarily through its role as an intermediate in the biosynthesis of uridine monophosphate. The enzyme orotate phosphoribosyltransferase catalyzes the formation of this compound from orotate and phosphoribosyl pyrophosphate. Subsequently, this compound is converted to uridine monophosphate by the enzyme orotidine 5’-phosphate decarboxylase .

Comparison with Similar Compounds

Similar Compounds

Uridine Monophosphate: The final product in the biosynthesis pathway of orotidylic acid.

Orotic Acid: The precursor to this compound in the biosynthesis pathway.

Uniqueness

This compound is unique in its role as the last intermediate in the biosynthesis of uridine monophosphate. Its formation and subsequent conversion are critical steps in the production of pyrimidine nucleotides, which are essential for RNA synthesis .

Biological Activity

Orotidylic acid, also known as orotidine 5'-monophosphate (OMP), is a crucial intermediate in the biosynthesis of pyrimidine nucleotides. Its biological activity is primarily associated with its role in metabolic pathways, specifically in the conversion to uridine monophosphate (UMP). This article explores the biological activity of this compound, focusing on its enzymatic interactions, clinical implications, and relevant case studies.

Enzymatic Pathways Involving this compound

This compound is synthesized from orotic acid through the action of orotidine 5'-phosphate decarboxylase (OMPDC) and orotidylic pyrophosphorylase (OPRTase). The conversion of orotic acid to UMP involves several key enzymatic steps:

- Orotic Acid to this compound : Catalyzed by OPRTase, this step is crucial for nucleotide synthesis.

- Decarboxylation of this compound to UMP : OMPDC catalyzes this reaction, which is essential for producing UMP.

The efficiency of these enzymes can significantly impact cellular metabolism and overall health. Notably, deficiencies in these enzymes can lead to hereditary conditions such as orotic aciduria.

Orotic Aciduria

Orotic aciduria is a metabolic disorder characterized by the excessive excretion of orotic acid in urine due to enzyme deficiencies. Clinical manifestations include megaloblastic anemia, growth retardation, and developmental delays.

Case Study 1 : A notable case involved a patient with hereditary orotic aciduria who presented with severe symptoms including orotic acid crystalluria. Diagnostic tests revealed significantly low activities of both OPRTase and OMPDC compared to control values. Treatment with oral uridine resulted in rapid improvement in hematological parameters and developmental milestones, highlighting the importance of early intervention .

| Enzyme Activity (Units) | Patient Values | Control Values |

|---|---|---|

| OPRTase | 0.96 | 5.4 |

| OMPDC | 0.02 | 0.79 |

Inhibition Studies

Research has shown that this compound decarboxylase can be inhibited by various compounds, including azauridine. Azauridine competitively inhibits the enzyme, leading to decreased conversion rates of this compound to UMP. This has implications for therapeutic strategies targeting pyrimidine metabolism in cancer treatment .

Biological Role and Metabolic Significance

This compound plays a pivotal role as a precursor in the synthesis of RNA and DNA nucleotides. Its metabolism is tightly regulated and involves feedback mechanisms influenced by cellular energy status and nucleotide availability. Disruptions in this pathway can lead to significant metabolic disorders.

Table: Summary of Key Enzymes Involved in this compound Metabolism

| Enzyme | Function | Clinical Relevance |

|---|---|---|

| OPRTase | Converts orotic acid to this compound | Deficiency leads to orotic aciduria |

| OMPDC | Converts this compound to UMP | Inhibition affects nucleotide synthesis |

Properties

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOBSHFOBAOFBF-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944090 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2149-82-8 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0ARN8U4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.